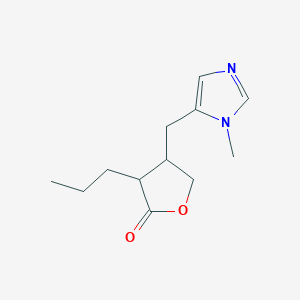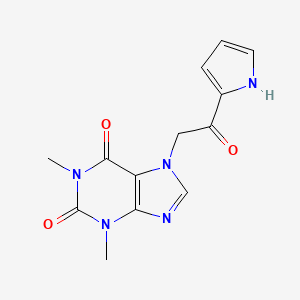![molecular formula C38H44P2 B12870127 [P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)
[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is a chiral phosphine ligand used in various catalytic processes. It is known for its high efficiency and selectivity in asymmetric synthesis, making it a valuable compound in organic chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine ligands.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications .
化学反応の分析
Types of Reactions
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine ligands .
科学的研究の応用
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is widely used in scientific research due to its unique properties. Some of its applications include:
作用機序
The mechanism of action of [P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- Chiral ferrocene-based phosphine ligands
- Phosphaangulenes
- Triazole-based phosphines
- Photoswitchable phosphines containing azo, dithienylalkene, and biindane moieties
Uniqueness
[P®,P’®]-(1S)-(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(cyclohexyl(phenyl)phosphine) is unique due to its high efficiency and selectivity in asymmetric synthesis. Its chiral nature and ability to form stable complexes with various metal centers make it a valuable ligand in both research and industrial applications .
特性
分子式 |
C38H44P2 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC名 |
cyclohexyl-[2-[2-[cyclohexyl(phenyl)phosphanyl]-6-methylphenyl]-3-methylphenyl]-phenylphosphane |
InChI |
InChI=1S/C38H44P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h3,5,7-8,11-12,15-20,23-24,27-28,32,34H,4,6,9-10,13-14,21-22,25-26H2,1-2H3 |
InChIキー |
OYSAXWINBWETMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)P(C2CCCCC2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5CCCCC5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


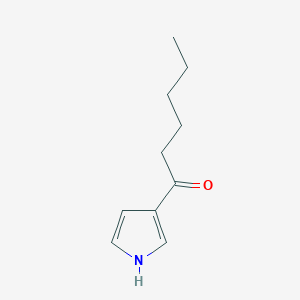



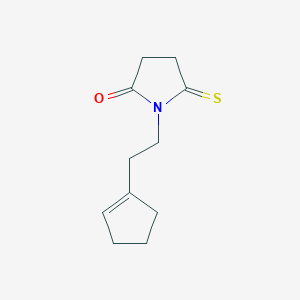
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)

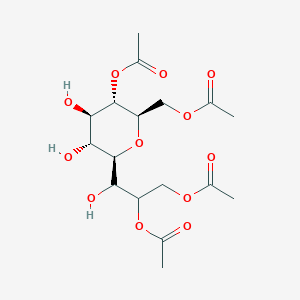
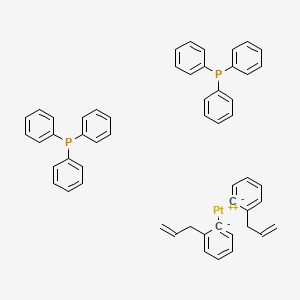
![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
